Fmoc-D-3-Trifluoromethylphenylalanine
Overview
Description
Fmoc-D-3-Trifluoromethylphenylalanine: is a chiral amino acid derivative commonly used in the field of peptide synthesis. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound. This compound is often utilized as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-D-3-Trifluoromethylphenylalanine, also known as Fmoc-3-Trifluoromethyl-D-Phenylalanine, is primarily used as a protecting group for amines in the field of organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the specific and orderly connection of amino acids in solid phase synthesis .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of proteins and peptides .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the specific and orderly connection of amino acids in solid phase synthesis .
Action Environment
The action of this compound is highly dependent on the chemical environment . For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3-Trifluoromethylphenylalanine typically involves multiple stepsThe specific reaction conditions can vary, but they often involve the use of reagents such as trifluoromethyl iodide and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-3-Trifluoromethylphenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Chemistry: Fmoc-D-3-Trifluoromethylphenylalanine is widely used in the synthesis of peptides and proteins. Its unique chemical properties make it a valuable building block for creating peptides with enhanced stability and bioactivity .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the design of peptide-based inhibitors and therapeutics .
Medicine: Its incorporation into peptides can enhance their pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialized peptides for various applications, including biotechnology and pharmaceuticals .
Comparison with Similar Compounds
Fmoc-4-Trifluoromethylphenylalanine: Similar structure but with the trifluoromethyl group at the 4-position.
Fmoc-3,4,5-Trifluoro-D-phenylalanine: Contains additional fluorine atoms on the phenyl ring.
Fmoc-Pentafluoro-L-phenylalanine: Features five fluorine atoms on the phenyl ring.
Uniqueness: Fmoc-D-3-Trifluoromethylphenylalanine is unique due to the specific positioning of the trifluoromethyl group at the 3-position, which can impart distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity and interactions in peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148570 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-28-9 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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